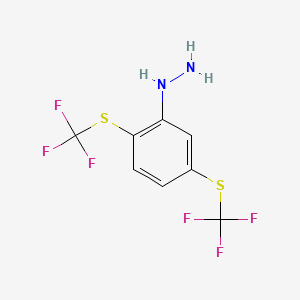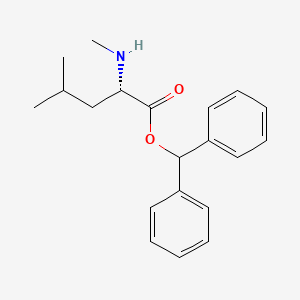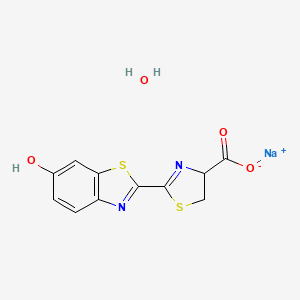
Methyl 3-(piperazin-1-ylcarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(piperazine-1-carbonyl)benzoate is a chemical compound that features a benzoate ester linked to a piperazine moiety through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine ring, a common structural motif in pharmaceuticals, enhances its biological activity and makes it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(piperazine-1-carbonyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with piperazine in the presence of a coupling agent. One common method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Methyl 3-(piperazine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 3-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl)-5-((4-carbamimidoylpiperazin-1-yl)methyl)benzoate: This compound also features a piperazine moiety and is used as an LSD1 inhibitor.
N-methyl piperazine derivatives: These compounds share the piperazine ring and have various biological activities.
Uniqueness
Methyl 3-(piperazine-1-carbonyl)benzoate is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its combination of a benzoate ester and piperazine moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
methyl 3-(piperazine-1-carbonyl)benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(9-11)12(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3 |
Clé InChI |
UVDQJWWUTFLLSH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)




![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)




